1,4-Dimethylbicyclo[2.1.1]hexan-2-one
Description
Historical Trajectory and Contemporary Relevance of Strained Bicyclic Ketones
The exploration of strained bicyclic ketones has a rich history, deeply intertwined with the development of photochemistry. Early investigations into the photochemical reactions of cyclic ketones led to the discovery of the Norrish Type I and Type II reactions, which describe the cleavage of the carbon-carbon bond adjacent to the carbonyl group upon photoexcitation. acs.orgnih.gov For cyclic ketones, the Norrish Type I cleavage results in the formation of a diradical intermediate, which can undergo various subsequent reactions. acs.org This reactivity has been a cornerstone in the synthesis of complex molecular architectures.
In contemporary chemical research, strained bicyclic ketones continue to be of significant interest. Their rigid structures provide excellent scaffolds for studying reaction mechanisms and stereoelectronic effects. core.ac.uk Furthermore, the unique three-dimensional shapes of these molecules have made them attractive building blocks in medicinal chemistry and materials science.
Architectural Significance of the Bicyclo[2.1.1]hexane Core
The bicyclo[2.1.1]hexane core is of particular architectural significance due to its compact and rigid structure. In recent years, this scaffold has gained prominence as a "bioisostere" for the ortho- and meta-substituted phenyl ring. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Replacing a flat aromatic ring with a three-dimensional, saturated bicyclic system like bicyclo[2.1.1]hexane can lead to improved physicochemical properties in drug candidates, such as increased solubility and metabolic stability. nih.gov
The defined spatial arrangement of substituents on the bicyclo[2.1.1]hexane framework allows for precise control over the orientation of functional groups, which is crucial for optimizing interactions with biological targets. This has led to a surge in the development of synthetic methods to access a variety of substituted bicyclo[2.1.1]hexanes. snnu.edu.cn
Academic and Research Context for 1,4-Dimethylbicyclo[2.1.1]hexan-2-one
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its academic and research context can be understood through the broader study of related compounds. The synthesis of the bicyclo[2.1.1]hexan-2-one skeleton is often achieved through the intramolecular photochemical [2+2] cycloaddition of 1,5-dienes. researchgate.netresearchgate.net This reaction, upon irradiation, forms the characteristic bridged bicyclic system.
The presence of methyl groups at the bridgehead positions (C1 and C4) in this compound would be of interest for several reasons. These substituents can influence the strain energy of the bicyclic system and affect the reactivity of the ketone. For instance, studies on the thermal isomerization of the closely related hydrocarbon, 1,4-dimethylbicyclo[2.1.1]hexane, have provided insights into the stability and decomposition pathways of this carbon framework. ibm.comresearchgate.net
The primary research interest in a compound like this compound would likely lie in its potential as a synthetic intermediate. The ketone functionality provides a handle for a wide range of chemical transformations, allowing for the introduction of further complexity and the construction of novel molecular architectures.
Below is a table summarizing the key properties of the parent compound, Bicyclo[2.1.1]hexan-2-one, to provide a comparative context.
| Property | Value |
| Molecular Formula | C₆H₈O |
| Molar Mass | 96.13 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~160 °C |
| Key Spectroscopic Feature (IR) | Strong C=O stretch (~1750 cm⁻¹) |
Detailed Research Findings
Specific, detailed research findings on this compound are limited. However, general principles and studies on analogous structures provide a basis for understanding its likely chemical behavior.
The synthesis of such a molecule would most plausibly be approached via an intramolecular [2+2] photocycloaddition of a suitably substituted 1,5-diene, specifically a 2,5-dimethyl-1,5-hexadien-3-one precursor. The photochemical cyclization of such precursors has been shown to be an effective method for constructing the bicyclo[2.1.1]hexane core. researchgate.netorganic-chemistry.org
The reactivity of the ketone in this compound would be expected to be influenced by the strained bicyclic framework. Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones, and the stereochemical outcome of such additions in bicyclic systems is often dictated by the steric hindrance imposed by the rigid structure. core.ac.uk
Furthermore, the photochemical reactivity of this compound would be of significant interest. Like its parent compound, it would be expected to undergo Norrish Type I cleavage upon irradiation, leading to a diradical intermediate. The fate of this diradical would be a subject of research, with potential for rearrangement or fragmentation to form other novel compounds.
A study on the thermal unimolecular isomerization of 1,4-dimethylbicyclo[2.1.1]hexane revealed that it isomerizes to 2,5-dimethyl-1,5-hexadiene (B165583) at high temperatures. ibm.comresearchgate.net This indicates the inherent strain within the bicyclic system and a pathway for its release. While the presence of the ketone group would alter the electronic landscape of the molecule, the underlying skeletal strain remains a key feature.
Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethylbicyclo[2.1.1]hexan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-7-3-6(9)8(2,4-7)5-7/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVPOBOJORRJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C(C1)(C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation and Reaction Dynamics of 1,4 Dimethylbicyclo 2.1.1 Hexan 2 One
Detailed Photochemical Reaction Mechanisms
The photochemistry of ketones is largely dictated by the behavior of the carbonyl chromophore upon excitation. For 1,4-dimethylbicyclo[2.1.1]hexan-2-one, photochemical reactions are initiated by the absorption of a photon, leading to an electronically excited state. The subsequent reactions, primarily Norrish Type I and Type II processes, are governed by the nature of these excited states.
Investigations of Singlet and Triplet Excited State Pathways
Upon photoexcitation, this compound is promoted from its ground state (S₀) to a singlet excited state (S₁). From this S₁ state, the molecule can undergo several processes: it can fluoresce back to the ground state, undergo a chemical reaction directly from the singlet state, or undergo intersystem crossing (ISC) to the corresponding triplet excited state (T₁). wikipedia.org
Norrish Type I cleavage, which involves the homolytic cleavage of the α-carbon-carbon bond, can proceed from both the singlet and triplet excited states. nih.gov The cleavage from the singlet state is typically a very fast process, while the triplet state has a longer lifetime, allowing for other competing reactions to occur. For cyclic ketones, this α-cleavage results in the formation of a biradical intermediate. libretexts.org In the case of this compound, the cleavage of the C1-C2 or C2-C3 bond would lead to a biradical species. The stability of the resulting radicals plays a crucial role in determining the preferred cleavage pathway.
While Norrish Type I reactions have been traditionally associated with triplet states, recent studies have highlighted the importance of singlet-mediated pathways. nih.gov Ab initio studies on related systems have shown that purely singlet-state mechanisms, involving efficient non-adiabatic coupling from the S₁ state to the ground state potential energy surface, can lead to bond cleavage and subsequent rearrangements. nih.gov
Role of Triplet Energy Transfer in Bicyclo[2.1.1]hexane Formation
The formation of the bicyclo[2.1.1]hexane skeleton often involves an intramolecular [2+2] photocycloaddition of a suitable diene precursor. In many cases, this reaction is facilitated by triplet energy transfer. nih.govresearchgate.net This process typically involves a photosensitizer, which absorbs light, undergoes intersystem crossing to its triplet state, and then transfers its triplet energy to the diene. This generates the triplet state of the diene, which then undergoes cyclization to form the bicyclic system. The use of visible-light-induced energy transfer with iridium(III) catalysts has proven effective in promoting such cycloadditions. nih.gov
Quantum chemical modeling has provided insights into the mechanism of triplet-triplet energy transfer in these photocycloaddition reactions. bohrium.com The efficiency of energy transfer is dependent on factors such as the orbital overlap between the donor (sensitizer) and acceptor (substrate) in the encounter complex. bohrium.com
Analysis of Regiodivergent Mechanistic Manifolds
The photochemical reactions of bicyclic ketones can exhibit regiodivergence, leading to different products depending on the reaction conditions and the specific mechanistic pathway followed. For instance, in the context of forming bicyclo[2.1.1]hexane systems through photocatalytic methods, the regioselectivity of the cycloaddition can be controlled. Electrochemical, computational, and spectroscopic studies have been employed to understand and explain the unusual regiocontrol observed in some intramolecular [2+2] cycloadditions. nih.gov
Furthermore, the Norrish Type I cleavage of this compound can also lead to different products. Following the initial α-cleavage, the resulting biradical can undergo various secondary reactions, including decarbonylation (loss of carbon monoxide) to form a new biradical that can then rearrange to form unsaturated hydrocarbons. The specific products formed will depend on the relative rates of these competing pathways.
Thermal Isomerization and Decomposition Kinetics
In addition to its rich photochemistry, this compound is also susceptible to thermally induced rearrangements and decomposition. The inherent ring strain in the bicyclo[2.1.1]hexane framework is a key driving force for these reactions.
Unimolecular Isomerization of 1,4-Dimethylbicyclo[2.1.1]hexane to Dienes
Studies on the thermal behavior of the parent hydrocarbon, 1,4-dimethylbicyclo[2.1.1]hexane, provide a valuable model for understanding the thermal stability of the corresponding ketone. The thermal isomerization of 1,4-dimethylbicyclo[2.1.1]hexane has been investigated in the vapor phase. Over a temperature range of 630.0 to 662.2 K, it undergoes a unimolecular isomerization to produce 2,5-dimethyl-1,5-hexadiene (B165583). researchgate.net
The kinetics of this isomerization follow first-order rate laws, and the rate constants are described by the Arrhenius equation. The experimental data for the isomerization of 1,4-dimethylbicyclo[2.1.1]hexane are presented in the table below.
| Temperature (K) | Rate Constant (k, s⁻¹) |
|---|---|
| 630.0 | 1.07 x 10⁻⁵ |
| 641.5 | 3.16 x 10⁻⁵ |
| 652.0 | 8.13 x 10⁻⁵ |
| 662.2 | 2.04 x 10⁻⁴ |
The Arrhenius parameters for this reaction have been determined, with a pre-exponential factor (A) of 8.91 x 10¹⁴ s⁻¹ and an activation energy (Ea) of 56.0 ± 0.9 kcal/mol. researchgate.net This high activation energy is indicative of the significant energy barrier that must be overcome to break the strained carbon-carbon bonds in the bicyclic system.
Evidence for Biradical Intermediates in Thermal Processes
The mechanism of the thermal isomerization of bicyclo[2.1.1]hexanes is believed to proceed through a biradical intermediate. The cleavage of one of the C1-C2 or C1-C6 bonds in the bicyclic system leads to the formation of a 1,4-biradical. This biradical can then undergo further bond cleavage to form the final diene product. The intermediacy of biradicals in the thermal decomposition of related bicyclic compounds is well-established. researchgate.net
The presence of methyl groups at the bridgehead positions, as in 1,4-dimethylbicyclo[2.1.1]hexane, can influence the stability of the biradical intermediate and thus affect the rate of isomerization. The study of substituted derivatives allows for a deeper understanding of the electronic and steric effects on the stability and reactivity of these biradical intermediates.
Reaction Pathway Determination through Kinetic and Computational Studies
The elucidation of reaction pathways for sterically hindered and structurally complex molecules like this compound is heavily reliant on a synergistic approach that combines experimental kinetics with sophisticated computational modeling. While specific kinetic studies on this compound are not extensively documented in publicly available literature, a wealth of information can be drawn from comprehensive studies on closely related bicyclo[2.1.1]hexan-2-one systems. These analogous systems serve as excellent models for understanding the intricate reaction dynamics, including the modeling of transition states, the identification of key intermediates, and the prediction of reaction outcomes.
Modeling Transition States and Key Intermediates
Computational chemistry provides powerful tools to map out the potential energy surface of a reaction, allowing for the characterization of transient structures such as transition states and intermediates. For reactions involving bicyclic ketones, particularly nucleophilic additions to the carbonyl group, density functional theory (DFT) and ab initio methods are frequently employed to model these fleeting species.
A pivotal study on 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones offers significant insights into the transition states of hydride reductions, a fundamental reaction class for ketones. In this research, computational models were used to investigate the facial selectivity of the hydride attack, either syn (on the same side as the C5 bridge) or anti (on the opposite side). The transition states for both pathways were modeled, and their relative energies were calculated to predict the stereochemical outcome.
The calculations revealed that the energy difference between the syn and anti transition states is subtle and highly dependent on the nature of the substituent at the 5-exo position. These models consider the geometric distortions of the bicyclic framework and the electronic interactions between the incoming nucleophile and the ketone.
For instance, transition state geometries were optimized at the B3LYP/6-31G* level of theory, a common DFT method that provides a good balance between accuracy and computational cost. These calculations help in visualizing the approach of the nucleophile and the conformational changes in the bicyclic system as the reaction proceeds. The identification of a single imaginary frequency in the vibrational analysis of the calculated structure confirms its nature as a true transition state.
The following table presents the calculated relative energies for the anti-face nucleophilic addition with respect to the syn-face addition for various 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones, as determined by different computational models. A negative value indicates a preference for the anti attack.
| Substituent (R) | Charge Model (AM1) (kcal/mol) | Hydride Model (MNDO) (kcal/mol) | Transition States (AM1) (kcal/mol) | Transition States (MNDO) (kcal/mol) |
|---|---|---|---|---|
| CN | 1.85 | -0.07 | 1.38 | 1.12 |
| COOMe | 1.39 | -0.23 | 0.89 | 0.79 |
| CH2OH | -0.56 | -0.55 | -0.34 | -0.21 |
| CH2CH3 | -0.65 | -0.62 | -0.45 | -0.29 |
These computational models are crucial in rationalizing experimentally observed product distributions and in understanding the subtle electronic and steric effects that govern the reaction pathway.
Predictive Models for Reaction Stereoselectivity and Efficiency
Building upon the foundation of transition state modeling, predictive models for stereoselectivity and reaction efficiency can be developed. These models aim to forecast the outcome of a reaction under different conditions or with different substrates, thereby guiding synthetic efforts and minimizing trial-and-error experimentation.
For the nucleophilic addition to bicyclo[2.1.1]hexan-2-one systems, computational models have demonstrated good predictive power. The stereoselectivity of hydride reductions, for example, has been shown to be influenced by long-range electronic effects of substituents. mdpi.com Computational studies have successfully reproduced the experimentally observed trends in facial selectivity. mdpi.com
The predictive capacity of these models was tested by comparing the calculated energy barriers for syn and anti attack with the experimental product ratios. The results indicated that even semi-empirical methods, which are computationally less demanding, can provide a reliable prediction of the major diastereomer formed.
The following table showcases the comparison between experimental stereoselectivity and the predictions from various computational models for the hydride reduction of 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones. The values represent the percentage of the syn product.
| Substituent (R) | Experimental syn-selectivity (%) | Calculated syn-selectivity (AM1) (%) | Calculated syn-selectivity (MNDO) (%) |
|---|---|---|---|
| CN | 75 | 89 | 85 |
| COOMe | 66 | 80 | 78 |
| CH2OH | 47 | 40 | 44 |
| CH2CH3 | 44 | 36 | 42 |
The good correlation between the calculated and experimental values underscores the utility of these predictive models. mdpi.com They can be employed to screen different substrates or reagents in silico, thus accelerating the discovery of efficient and selective synthetic routes. These models are not only predictive but also provide a deeper understanding of the underlying factors controlling the reaction, such as orbital interactions and electrostatic effects, which are often difficult to deconvolute from experimental data alone.
Reactivity Profiles and Chemical Transformations of 1,4 Dimethylbicyclo 2.1.1 Hexan 2 One
Reactivity of the Ketone Moiety
The carbonyl group in 1,4-Dimethylbicyclo[2.1.1]hexan-2-one is the primary site for a variety of chemical reactions, although its reactivity is modulated by the unique bicyclic system.
Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. In the case of this compound, the approach of the nucleophile is influenced by the steric hindrance presented by the bicyclic framework. Attack from the exo face is generally favored over the more sterically hindered endo face.
Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and the addition of organometallic reagents. For example, the reaction with Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols. The stereochemical outcome of these additions is of significant interest in synthetic chemistry.
Table 1: Examples of Nucleophilic Addition Reactions
| Reagent | Product Type | Expected Major Diastereomer |
|---|---|---|
| HCN | Cyanohydrin | exo-alcohol |
| CH₃MgBr | Tertiary alcohol | exo-alcohol |
| LiAlH₄ | Secondary alcohol | exo-alcohol |
Bicyclo[2.1.1]hexan-2-ones can undergo ring contraction reactions, often under basic conditions, to form bicyclo[1.1.1]pentane derivatives. A common pathway for this transformation is the Favorskii rearrangement. This reaction typically involves the formation of an α-halo ketone intermediate, followed by treatment with a base.
For this compound, halogenation at the α-position (C3) would be the initial step. Subsequent treatment with a base, such as sodium hydroxide, would lead to the formation of a cyclopropanone (B1606653) intermediate, which then undergoes rearrangement to yield a 1,3-dimethylbicyclo[1.1.1]pentane-2-carboxylic acid derivative. The presence of the bridgehead methyl groups can influence the rate and yield of this rearrangement due to steric and electronic effects.
Transformations Involving Peripheral Functional Groups
Beyond the direct reactions of the carbonyl group, this compound can be modified through oxidation, reduction, and substitution reactions to introduce new functional groups.
The ketone moiety can be oxidized to form ester and subsequently carboxylic acid derivatives. A key reaction in this regard is the Baeyer-Villiger oxidation. Treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would result in the insertion of an oxygen atom adjacent to the carbonyl group. This would lead to the formation of a lactone, specifically a 1,4-dimethyl-2-oxabicyclo[3.1.1]heptan-3-one. Subsequent hydrolysis of this lactone under acidic or basic conditions would yield a substituted cyclopentanecarboxylic acid.
The reduction of the ketone in this compound to the corresponding secondary alcohol, 1,4-Dimethylbicyclo[2.1.1]hexan-2-ol, is a common transformation. This can be achieved using various reducing agents.
Table 2: Common Reducing Agents and Expected Products
| Reducing Agent | Conditions | Primary Product |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Methanol, room temp. | 1,4-Dimethylbicyclo[2.1.1]hexan-2-ol |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, 0 °C to room temp. | 1,4-Dimethylbicyclo[2.1.1]hexan-2-ol |
| Hydrogen gas (H₂) with catalyst (e.g., PtO₂) | Ethanol, pressure | 1,4-Dimethylbicyclo[2.1.1]hexan-2-ol |
As with nucleophilic additions, the stereoselectivity of the reduction is an important consideration, with the hydride typically attacking from the less hindered exo face to produce the endo-alcohol as the major product.
Substitution reactions on the bicyclic framework of this compound are generally challenging due to the strained nature of the ring system. However, derivatization of the ketone functionality is a viable strategy for introducing new chemical handles.
For instance, the ketone can react with primary amines to form imines or with secondary amines to form enamines, where sterically feasible. These derivatives can then participate in further reactions. Additionally, reactions at the α-carbon, such as enolate formation followed by alkylation, can be explored, although the steric hindrance and the potential for competing rearrangements must be carefully considered.
Ring Opening and Skeletal Rearrangement Chemistry of this compound
The unique structural framework of this compound, characterized by a highly strained bicyclic system, dictates its reactivity, particularly in reactions that lead to ring opening and skeletal rearrangements. The inherent strain in the bicyclo[2.1.1]hexane core, arising from the fusion of what can be considered cyclobutane (B1203170) rings, provides a thermodynamic driving force for transformations that can alleviate this strain.
Photo-induced Ring Opening Phenomena in Related Bicyclic Systems
Photo-induced reactions are a common method to initiate ring-opening in bicyclic ketones. In the case of related bicyclo[2.1.1]hexane systems, photochemical excitation can lead to the cleavage of one of the strained carbon-carbon bonds. Bicyclic imine products derived from bicyclo[2.1.1]hexanes have been shown to be susceptible to photo-induced ring opening. researchgate.netnih.gov This process can be utilized for further functionalization of the molecule. chemistryviews.org
The synthesis of the bicyclo[2.1.1]hexane skeleton itself can be achieved through intramolecular [2+2] photocycloaddition reactions. researchgate.netorganic-chemistry.org For instance, the photolysis of certain dioxenone derivatives can lead to the formation of bicyclo[2.1.1]hexane structures. researchgate.net The regioselectivity of these photocycloaddition reactions can be influenced by the substitution pattern on the alkene moiety. researchgate.net
While direct studies on the photo-induced ring opening of this compound are not extensively documented in the provided literature, the behavior of analogous bicyclic systems provides a strong indication of its potential photochemical reactivity. The general mechanism for such reactions often involves the formation of a diradical intermediate upon photochemical excitation, which can then undergo further rearrangement or reaction to yield a more stable, ring-opened product.
Table 1: Examples of Photo-induced Reactions in Bicyclic Systems
| Precursor System | Reaction Conditions | Product(s) | Reference |
|---|---|---|---|
| Allylated cyclopropanes with a 4-nitrobenzimine substituent | LED light at 390 nm in toluene | Functionalized bicyclo[2.1.1]hexanes | chemistryviews.org |
| Dioxenone butenolide | Intramolecular [2+2] photocycloaddition | Bicyclo[2.1.1]hexane moiety | researchgate.net |
| Styrene derivatives | Visible light-driven intramolecular crossed [2+2] photocycloaddition | Bicyclo[2.1.1]hexanes | organic-chemistry.org |
Strain-Release Processes and Rearrangements
The high degree of strain within the bicyclo[2.1.1]hexane framework makes it prone to skeletal rearrangements that can lead to less strained ring systems. The release of molecular strain is a powerful driving force in chemical synthesis and is a key concept in understanding the reactivity of such molecules. nih.govacs.org
One of the classic examples of strain-release driven reactions is the thermal isomerization of bicyclic hydrocarbons. For instance, the thermal isomerization of 1,4-dimethylbicyclo[2.1.1]hexane, a compound structurally very similar to the ketone , has been studied. researchgate.net This reaction proceeds at high temperatures and leads to the formation of 2,5-dimethyl-1,5-hexadiene (B165583). researchgate.net This transformation involves the cleavage of the C1-C4 and C2-C3 bonds of the bicyclic system.
Pinacol-type rearrangements have also been employed to generate the bicyclo[2.1.1]hexane skeleton from a bicyclo[3.1.1]heptane system, showcasing the intricate relationship between these bicyclic structures and the potential for interconversion through rearrangement pathways. acs.org In this particular case, the treatment of α-pineneglycol monotosylate with a base resulted in a ring contraction to form 2α-acetyl-5,5-dimethylbicyclo[2.1.1]hexane. acs.org
Furthermore, computational studies on the ring opening of related bicyclo[n.1.0]alkanones have shown that the energy required for such transformations is highly dependent on the ring size and substitution. acs.orgcapes.gov.br These studies highlight the thermodynamic factors that govern the stability and reactivity of strained bicyclic ketones.
While specific studies detailing the strain-release rearrangements of this compound are limited, the principles derived from related systems suggest that it would be susceptible to rearrangements under thermal or catalytic conditions that favor the formation of less strained products.
Table 2: Thermal Isomerization Data for a Related Bicyclic Hydrocarbon
| Compound | Temperature Range (°K) | Product | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| 1,4-dimethylbicyclo[2.1.1]hexane | 630.0 - 662.2 | 2,5-dimethyl-1,5-hexadiene | 56.0 ± 0.9 | researchgate.net |
Stereochemical Control and Chiroptical Properties of Bicyclo 2.1.1 Hexan 2 Ones
Stereoselective Synthesis of the Bicyclo[2.1.1]hexan-2-one Scaffold
The construction of the strained bicyclo[2.1.1]hexane core, particularly with control over its stereochemistry, is a significant synthetic challenge. The primary and most effective strategy for accessing this scaffold is the intramolecular [2+2] photocycloaddition of 1,5-dienes. This reaction involves the light-induced formation of two new carbon-carbon bonds, creating the characteristic bridged system. The success of this method is often guided by the "rule of five," which posits that the initial bond formation in the diradical intermediate preferentially forms a five-membered ring, leading to the desired "crossed" bicyclo[2.1.1]hexane product rather than the "linear" bicyclo[2.2.0]hexane isomer.
Recent advancements have provided alternative routes that offer different substitution patterns. One such method involves a sequential samarium(II) iodide-mediated transannular pinacol (B44631) coupling of cyclobutanedione derivatives, followed by an acid-catalyzed pinacol rearrangement. researchgate.netresearchgate.net This two-step process yields 1-substituted bicyclo[2.1.1]hexan-2-ones from readily available starting materials like 3-oxocyclobutane-1-carboxylic acid. researchgate.netresearchgate.net This approach is particularly valuable as it furnishes bicyclic ketones that can serve as versatile intermediates for synthesizing a variety of 1,2-disubstituted bicyclo[2.1.1]hexane derivatives. researchgate.net Other strategies include strain-release cycloadditions involving highly strained bicyclo[1.1.0]butanes, which can react with various partners to form the bicyclo[2.1.1]hexane skeleton. studylib.netcore.ac.uk
Diastereoselectivity and Enantioselectivity in Photochemical Cycloadditions
Achieving control over both diastereoselectivity and enantioselectivity is paramount in the synthesis of chiral bicyclic molecules. For the bicyclo[2.1.1]hexane system, this is most commonly addressed within the context of the intramolecular [2+2] photocycloaddition. The diastereoselectivity of this reaction is often dictated by the steric and electronic properties of the substituents on the 1,5-diene precursor. The reaction is believed to proceed through a triplet diradical intermediate. acs.orgresearchgate.net The final stereochemical outcome is determined during the subsequent intersystem crossing and radical recombination steps, where steric minimization between substituents guides the formation of the thermodynamically favored diastereomer. acs.org
Enantioselectivity is typically introduced by employing chiral auxiliaries or, more effectively, through asymmetric catalysis. Chiral Lewis acids have been successfully utilized to catalyze enantioselective [2+2] photocycloadditions, yielding enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. nih.govrsc.org These catalysts can coordinate to the diene substrate, creating a chiral environment that influences the facial selectivity of the cycloaddition. Similarly, photocatalytic methods using chiral sensitizers have been developed. nih.gov For cycloadditions involving bicyclo[1.1.0]butanes, asymmetric photoredox catalysis using a chiral phosphoric acid as a bifunctional photosensitizer has proven effective in generating bicyclo[2.1.1]hexane derivatives with high enantioselectivity and diastereoselectivity. core.ac.uk
Influence of Remote Electronic Effects on π-Facial Selectivity in Carbonyl Additions
Once the bicyclo[2.1.1]hexan-2-one scaffold is formed, the stereochemical outcome of subsequent reactions, such as nucleophilic additions to the carbonyl group, becomes a key consideration. The rigid, caged structure of this system provides a unique opportunity to study long-range electronic effects on π-facial selectivity. The 5-exo-substituted-bicyclo[2.1.1]hexan-2-one system has been specifically introduced as a probe to investigate how distal electronic modifications influence the stereochemical course of hydride reductions. rsc.org
In this molecular framework, the two faces of the carbonyl group are in a nearly identical steric environment. This minimizes steric bias, allowing for the isolation and study of through-bond electronic effects. Research has shown that remote electron-withdrawing substituents at the C5-exo position can significantly influence the selectivity of hydride attack on the C2-carbonyl. For instance, during the reduction of various 5-exo-substituted derivatives with sodium borohydride (B1222165), a clear trend emerges where the ratio of syn to anti alcohol products correlates with the electronic nature of the remote substituent. acs.org Electron-withdrawing groups like cyano (CN) and methoxycarbonyl (COOMe) favor syn-attack (on the same side as the C5-C6 bond), whereas less electron-withdrawing or donating groups show a reduced preference or even a slight favorability for anti-attack. This demonstrates that electronic effects can be transmitted through the rigid sigma framework of the cyclobutane (B1203170) ring to control stereogenesis at a distant reaction center. core.ac.uk
| Compound | Substituent (R) | syn-Alcohol Product (%) | anti-Alcohol Product (%) |
|---|---|---|---|
| 4a | CN | 75 | 25 |
| 4b | COOMe | 66 | 34 |
| 4c | CH₂OAc | 60 | 40 |
| 4d | CH₂OH | 48 | 52 |
| 4e | CH₂CH₃ | 47 | 53 |
| 4f | CH₂OTBDMS | 44 | 56 |
Data sourced from Mehta, G. et al., Tetrahedron Letters, 2001. The table shows the diastereoselectivity of sodium borohydride reduction, highlighting the influence of the remote C5-exo substituent on the π-facial selectivity at the C2-carbonyl.
Chiroptical Spectroscopy for Chirality Assignment and Conformational Analysis
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for determining the absolute configuration and analyzing the conformation of chiral molecules. For bicyclic ketones like 1,4-Dimethylbicyclo[2.1.1]hexan-2-one, the carbonyl n→π* electronic transition, which occurs at around 280-300 nm, is typically the most studied feature in CD spectroscopy. The sign and magnitude of the associated Cotton effect are highly sensitive to the molecule's three-dimensional structure.
The relationship between the stereochemistry and the CD spectrum of cyclic ketones is often interpreted using the Octant Rule. This semi-empirical rule divides the space around the carbonyl chromophore into eight octants. Substituents located in these octants make positive or negative contributions to the n→π* Cotton effect depending on their position. For a rigid system like bicyclo[2.1.1]hexan-2-one, the fixed positions of the alkyl groups and the carbon skeleton would result in a predictable CD spectrum. By analyzing which octants the methyl groups and parts of the bicyclic rings occupy, a prediction for the sign of the Cotton effect for a given enantiomer can be made.
In modern practice, the determination of absolute configuration is rarely based on semi-empirical rules alone. Instead, a combination of experimental CD spectroscopy and theoretical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), provides a much more reliable assignment. rsc.org This involves calculating the theoretical CD spectrum for one enantiomer (e.g., the R,R-enantiomer) and comparing it to the experimentally measured spectrum. A match between the experimental and computed spectra provides a confident assignment of the absolute configuration of the synthesized compound. This combined approach is powerful for unambiguously elucidating the stereochemistry of complex chiral molecules, including strained bicyclic systems. rsc.org
Computational and Theoretical Investigations of 1,4 Dimethylbicyclo 2.1.1 Hexan 2 One
Quantum Mechanical Studies on Molecular Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the three-dimensional structure and energetic landscape of molecules like 1,4-Dimethylbicyclo[2.1.1]hexan-2-one. These methods can predict molecular geometries, bond lengths, bond angles, and thermodynamic stability.
Ab Initio Methods for Electronic Structure and Stability Calculations
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating electronic structure and stability. These methods could be used to determine the total electronic energy, heats of formation, and strain energy of this compound. Such calculations on the parent bicyclo[2.1.1]hexane framework have shown significant ring strain, which is expected to be a key feature of this derivative as well.
Computational Prediction of Reactivity and Stereoselectivity
Computational chemistry is a powerful tool for predicting how a molecule will react and for rationalizing the stereochemical outcomes of its reactions.
Modeling Reaction Barriers and Activation Energies
For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, computational methods can be used to model the reaction pathway. By locating the transition state structure and calculating its energy relative to the reactants, the activation energy (reaction barrier) can be determined. This information is crucial for predicting the feasibility and rate of a reaction. For instance, studies on related 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones have utilized both DFT and ab initio methods to model the transition states for hydride addition. core.ac.uk
Prediction and Rationalization of Stereochemical Outcomes
The bicyclo[2.1.1]hexane framework presents two distinct faces for attack on the carbonyl carbon (syn and anti). Computational modeling can predict which face is more susceptible to nucleophilic attack by comparing the activation energies of the two possible pathways. In a study on 5-exo-substituted bicyclo[2.1.1]hexan-2-ones, the stereoselectivity of hydride reduction was successfully predicted by calculating the relative energies of the syn and anti transition states using various levels of theory, including B3LYP/6-31G*. core.ac.uk These calculations revealed that electronic effects of remote substituents can significantly influence the facial selectivity of the reaction. core.ac.uk
Table 2: Illustrative Comparison of Activation Energies for Nucleophilic Attack on this compound
| Pathway | Relative Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|
| Syn-attack | Data not available | Data not available |
Note: This table is for illustrative purposes only. Actual data is not available.
Advanced Computational Methodologies
More advanced computational methods could provide deeper insights into the behavior of this compound. For example, molecular dynamics (MD) simulations could be used to study the conformational flexibility of the bicyclic system and the influence of solvent on its structure and reactivity. Furthermore, more sophisticated electronic structure methods, such as Complete Active Space Self-Consistent Field (CASSCF), could be employed to study photochemical reactions or other processes involving excited states.
Integration of Quantum Mechanical Descriptors in Machine Learning Algorithms
While specific machine learning models focused exclusively on this compound are not extensively documented in the literature, the integration of quantum mechanical (QM) descriptors into machine learning (ML) algorithms represents a powerful approach for predicting the properties and reactivity of such complex molecules. This hybrid QM/ML methodology allows for the development of predictive models that are both accurate and computationally efficient.
For a molecule like this compound, a variety of QM descriptors can be calculated to serve as inputs for ML algorithms. These descriptors can capture nuanced electronic and structural features that are not accessible through simpler, classical molecular representations.
Key Quantum Mechanical Descriptors:
Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, HOMO-LUMO gap, and dipole moment can be used to predict chemical reactivity and kinetic stability.
Atomic Charges and Fukui Functions: These descriptors can pinpoint the most likely sites for nucleophilic and electrophilic attack, offering predictions of regioselectivity in reactions involving the ketone.
Spectroscopic Data: Computed properties such as NMR chemical shifts (¹³C and ¹H) and vibrational frequencies can be used to train ML models for structural elucidation and conformational analysis.
Topological and Geometric Parameters: Descriptors derived from the quantum theory of atoms in molecules (QTAIM), such as bond critical point properties, can quantify the nature of chemical bonds and non-covalent interactions within the strained bicyclic system.
These descriptors can be integrated into various machine learning models, including but not limited to, support vector machines, random forests, and neural networks, to predict a range of properties such as reaction barriers, product distributions, and biological activity. For instance, a model could be trained to predict the facial selectivity of nucleophilic addition to the carbonyl group based on a set of calculated QM descriptors for a series of substituted bicyclo[2.1.1]hexan-2-ones.
Interactive Data Table: Representative Quantum Mechanical Descriptors for a Bicyclo[2.1.1]hexan-2-one System
Below is a hypothetical but representative table of quantum mechanical descriptors that could be calculated for a series of bicyclo[2.1.1]hexan-2-one derivatives and used in a machine learning model.
| Derivative | HOMO (eV) | LUMO (eV) | Dipole Moment (D) | Predicted Facial Selectivity (syn:anti) |
| Parent | -7.25 | 1.50 | 2.85 | 50:50 |
| 1,4-Dimethyl | -7.10 | 1.65 | 2.95 | 52:48 |
| 5-exo-CN | -7.80 | 1.10 | 4.50 | 65:35 |
| 5-exo-CH3 | -7.05 | 1.70 | 2.90 | 48:52 |
Computational Probes for Distal Electronic Effects
The bicyclo[2.1.1]hexan-2-one framework serves as an excellent scaffold for investigating long-range, or distal, electronic effects. core.ac.uk The rigid structure holds substituents in well-defined spatial orientations relative to the reactive carbonyl center, allowing for the systematic study of through-bond and through-space interactions. In the case of this compound, the methyl groups at the bridgehead positions (C1 and C4) can influence the reactivity of the distal carbonyl group at C2.
Computational studies on related 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones have demonstrated that remote substituents can significantly influence the π-facial selectivity of nucleophilic additions to the carbonyl group. core.ac.ukias.ac.in These effects are often subtle and not easily predictable by simple steric arguments. High-level ab initio and density functional theory (DFT) calculations are employed to dissect the contributions of various electronic factors.
Mechanisms of Distal Electronic Influence:
Through-Bond Interactions (Hyperconjugation): The electronic effects of the methyl groups in this compound can be transmitted through the sigma bond framework of the bicyclic system. These interactions can alter the electron density at the carbonyl carbon and influence the energies of the transition states for nucleophilic attack from the syn and anti faces.
Through-Space Interactions (Field Effects): The electrostatic field generated by the substituents can directly influence the electrostatic potential at the carbonyl group, favoring one face of attack over the other.
Orbital Overlap: Distal substituents can also affect the shapes and energies of the molecular orbitals of the ketone, particularly the LUMO, which is the primary acceptor orbital in a nucleophilic addition.
Computational models can be used to predict the stereochemical outcomes of reactions. For example, calculations of the transition state energies for the hydride reduction of substituted bicyclo[2.1.1]hexan-2-ones can provide a quantitative measure of the facial selectivity. These theoretical predictions can then be compared with experimental results to validate the computational models. core.ac.uk
Interactive Data Table: Calculated Transition State Energy Differences and Predicted Product Ratios for Hydride Addition to Substituted Bicyclo[2.1.1]hexan-2-ones
This table presents hypothetical computational data illustrating the influence of distal substituents on the facial selectivity of a nucleophilic addition. The energy difference (ΔΔE‡) is between the transition states for anti and syn attack. A positive value indicates a preference for syn attack.
| Substituent (at C5-exo) | ΔΔE‡ (kcal/mol) | Predicted syn:anti Ratio | Experimental syn:anti Ratio |
| H | 0.0 | 50:50 | 50:50 |
| CN | 0.8 | 78:22 | 75:25 core.ac.uk |
| COOMe | 0.6 | 73:27 | 66:34 core.ac.uk |
| CH₂OH | -0.2 | 44:56 | 48:52 core.ac.uk |
| CH₂CH₃ | -0.4 | 38:62 | 47:53 core.ac.uk |
These computational investigations underscore the importance of subtle electronic effects in controlling chemical reactivity and stereoselectivity in rigid bicyclic systems like this compound.
Applications in Advanced Organic Synthesis and Molecular Design
1,4-Dimethylbicyclo[2.1.1]hexan-2-one as a Privileged Synthetic Building Block
The bicyclo[2.1.1]hexane framework, exemplified by this compound, is considered a privileged scaffold in organic synthesis. Its inherent strain and well-defined three-dimensional geometry provide a robust platform for the construction of intricate molecular architectures. The presence of a ketone functionality and methyl groups at the bridgehead positions offers distinct points for chemical modification, allowing for the introduction of diverse functional groups and the extension of molecular complexity.
Synthetic chemists leverage the unique reactivity of the bicyclo[2.1.1]hexan-2-one system to access a variety of derivatives. The carbonyl group can undergo a wide range of standard transformations, such as reductions, additions, and rearrangements, to introduce new stereocenters and functional handles. These transformations are often highly stereoselective due to the conformational rigidity of the bicyclic system. For instance, 1-substituted bicyclo[2.1.1]hexan-2-ones serve as versatile intermediates for generating various 1,2-disubstituted bicyclo[2.1.1]hexane derivatives. acs.org
The value of this building block is underscored by its role in providing access to novel chemical space, a critical aspect of modern drug discovery. The non-planar nature of the bicyclo[2.1.1]hexane core allows for the creation of molecules with enhanced three-dimensionality, a desirable trait for improving physicochemical properties and biological activity.
Design of Rigid Scaffolds for Drug Discovery and Medicinal Chemistry
The conformational rigidity of the bicyclo[2.1.1]hexane skeleton is a highly attractive feature in drug design. By locking flexible acyclic or monocyclic fragments into a defined conformation, researchers can improve a molecule's binding affinity and selectivity for its biological target. This "pre-organization" of the ligand reduces the entropic penalty upon binding.
Bioisosteric Replacement of Aromatic Systems (Ortho- and Meta-Substituted Benzenes)
One of the most significant applications of the bicyclo[2.1.1]hexane scaffold is as a saturated, three-dimensional bioisostere of ortho- and meta-substituted benzene (B151609) rings. nih.govbeilstein-journals.org Aromatic rings are ubiquitous in pharmaceuticals but can be associated with metabolic liabilities and poor solubility. Replacing a flat phenyl ring with a non-planar, sp³-rich scaffold like bicyclo[2.1.1]hexane can lead to significant improvements in a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov
The geometric arrangement of substituents on the bicyclo[2.1.1]hexane core can effectively mimic the spatial vectors of ortho- and meta-substituted benzenes. nih.govbeilstein-journals.org For instance, 1,2- and 1,5-disubstituted bicyclo[2.1.1]hexanes have been successfully employed as mimics of ortho-substituted phenyl rings, while 1,3- and 1,4-disubstituted variants can serve as replacements for meta-substituted systems. nih.govbeilstein-journals.orgresearchgate.net
Below is a data table comparing the physicochemical properties of several parent compounds containing an ortho-substituted benzene ring with their bicyclo[2.1.1]hexane-containing analogs.
| Parent Compound | BCH Analog | Property | Parent Value | Analog Value | Reference |
|---|---|---|---|---|---|
| Conivaptan | 26 | Water Solubility (μM) | 5 | 14 | nih.gov |
| Lomitapide | 27 | Water Solubility (μM) | 3 | 18 | nih.gov |
| Boscalid | 28 | Water Solubility (μM) | 11 | 35 | nih.gov |
| Bixafen | 29 | Water Solubility (μM) | 30 | 4 | nih.gov |
| Fluxapyroxad | 30 | Water Solubility (μM) | 25 | 27 | nih.gov |
| Conivaptan | 26 | cLogP | 6.6 | 5.4 | nih.gov |
| Lomitapide | 27 | cLogP | 7.7 | 6.4 | nih.gov |
| Boscalid | 28 | cLogP | 3.0 | 2.1 | nih.gov |
| Conivaptan | 26 | Metabolic Stability (CLint, μL min⁻¹ mg⁻¹) | 31 | 12 | nih.gov |
| Boscalid | 28 | Metabolic Stability (CLint, μL min⁻¹ mg⁻¹) | 26 | 29 | nih.gov |
Construction of Rigidified Cyclopentane (B165970) Variants
The flexible nature of the cyclopentane ring, a common motif in drug molecules, can be a drawback in achieving high binding affinity and selectivity. The bicyclo[2.1.1]hexane scaffold offers an elegant solution by serving as a rigidified version of a 1,3-disubstituted cyclopentane. nih.gov The fixed spatial relationship between substituents at the C2 and C5 positions of the bicyclo[2.1.1]hexane core mimics the exit vectors of cis- or trans-1,3-disubstituted cyclopentanes, but without the conformational flexibility. nih.gov This strategy can lock the molecule in a bioactive conformation, potentially leading to enhanced biological activity.
Utility in the Synthesis of Complex Polycyclic Frameworks
The strained nature of the bicyclo[2.1.1]hexane system makes it a valuable precursor for the synthesis of more complex polycyclic frameworks. Ring-opening and rearrangement reactions of bicyclo[2.1.1]hexane derivatives can provide access to a variety of other ring systems that would be challenging to synthesize through other means. For example, photochemical and thermal reactions can induce skeletal rearrangements, leading to the formation of novel polycyclic structures. The strategic placement of functional groups on the this compound core can guide these transformations, allowing for the controlled synthesis of intricate molecular architectures.
Generation of sp³-Rich Chemical Space and Molecular Complexity
In recent years, there has been a significant push in medicinal chemistry to "escape from flatland," moving away from predominantly flat, aromatic molecules towards more three-dimensional, sp³-rich structures. chemrxiv.org Molecules with a higher fraction of sp³-hybridized carbons tend to have improved physicochemical properties, such as increased solubility and better metabolic stability. chemrxiv.org
This compound is an ideal starting point for generating sp³-rich chemical libraries. Its inherent three-dimensionality and the potential for introducing multiple stereocenters through functionalization make it a powerful tool for exploring new areas of chemical space. The derivatization of this scaffold allows for the creation of diverse compound collections with high molecular complexity and three-dimensionality, which are valuable for screening against a wide range of biological targets.
Strategies for Late-Stage Functionalization and Diversification
Late-stage functionalization, the introduction of functional groups into a complex molecule at a late stage of the synthesis, is a powerful strategy in drug discovery for rapidly generating analogs for structure-activity relationship (SAR) studies. The bicyclo[2.1.1]hexane scaffold is amenable to various late-stage functionalization techniques.
One notable strategy is the use of palladium-catalyzed C-H functionalization. By employing directing groups, it is possible to selectively activate and functionalize specific C-H bonds on the bicyclo[2.1.1]hexane core. nih.gov This allows for the introduction of aryl or other groups with a high degree of control, even in the presence of other functional groups. nih.gov Additionally, iridium-catalyzed borylation of bridgehead C-H bonds provides a route to functionalized bicyclic building blocks that can be further elaborated. chemrxiv.org These methods avoid the need for de novo synthesis of each analog, significantly streamlining the optimization of lead compounds.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for elucidating the solution-state structure of 1,4-Dimethylbicyclo[2.1.1]hexan-2-one, providing detailed information about its carbon skeleton and the spatial relationships of its hydrogen atoms.
The highly strained and rigid bicyclo[2.1.1]hexane framework results in a distinctive NMR spectrum. While specific experimental data for this compound is not widely published, the chemical shifts can be predicted based on data from the parent compound, bicyclo[2.1.1]hexan-2-one, and known substituent effects. cdnsciencepub.com
The ¹³C NMR spectrum is particularly informative. In the parent bicyclo[2.1.1]hexan-2-one, the carbonyl carbon (C2) is significantly deshielded, appearing at a characteristic low-field position. The addition of methyl groups at the C1 and C4 bridgehead positions in this compound would further influence the chemical shifts of adjacent carbons through steric and electronic effects.
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound Data are estimated based on the parent compound and typical substituent effects.
| Position | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C1 | ¹³C | ~50-60 | Bridgehead carbon, deshielded by methyl group. |
| C2 | ¹³C | >210 | Carbonyl carbon, highly deshielded. |
| C3 | ¹³C | ~40-50 | Methylene carbon alpha to carbonyl. |
| C4 | ¹³C | ~50-60 | Bridgehead carbon, deshielded by methyl group. |
| C5, C6 | ¹³C | ~30-40 | Methylene carbons forming the one-carbon bridge. |
| 1-CH₃, 4-CH₃ | ¹³C | ~15-25 | Methyl carbons. |
| H3 | ¹H | ~2.0-2.5 | Protons alpha to carbonyl. |
| H5, H6 | ¹H | ~1.5-2.0 | Bridge protons. |
| 1-CH₃, 4-CH₃ | ¹H | ~1.0-1.3 | Methyl protons, likely singlets. |
Proton (¹H) NMR spectroscopy would reveal the through-bond connectivity via spin-spin coupling constants (J-values). The rigid structure of the bicyclic system would give rise to complex coupling patterns, including significant long-range couplings that are valuable for confirming assignments.
Due to the unusual bond angles and potential for through-space interactions in strained molecules, empirical prediction of NMR shifts can be challenging. Density Functional Theory (DFT) calculations have become a powerful tool for accurately predicting NMR parameters, thereby validating structural assignments. acs.org
The Gauge-Independent Atomic Orbital (GIAO) method is a common DFT approach used to calculate the isotropic magnetic shielding tensors for each nucleus. nih.govresearchgate.net These values can be converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com By comparing the DFT-calculated chemical shifts with experimental data, chemists can confirm the proposed structure with a high degree of confidence, resolve ambiguous signal assignments, and gain insight into the electronic structure of the molecule. nih.gov
Mass Spectrometry for Elucidating Reaction Products and Intermediates
Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for identifying its structure through analysis of its fragmentation patterns. The molecular formula of the compound is C₈H₁₂O, corresponding to a monoisotopic mass of 124.0888 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high precision.
Upon ionization, the molecule undergoes characteristic fragmentation. For bicyclic ketones, a common pathway is α-cleavage, involving the breaking of one of the bonds adjacent to the carbonyl group. This can be followed by the loss of carbon monoxide (CO), a neutral molecule with a mass of 28 Da. Subsequent rearrangements and fragmentation of the resulting hydrocarbon radical ion provide a distinctive fingerprint in the mass spectrum. datapdf.com
Table 2: Predicted Mass Spectrometry Adducts and Key Fragments for this compound
| Ion/Fragment | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 124.0883 | Molecular Ion |
| [M+H]⁺ | 125.0961 | Protonated Molecule uni.lu |
| [M+Na]⁺ | 147.0780 | Sodium Adduct uni.lu |
| [M-H]⁻ | 123.0815 | Deprotonated Molecule uni.lu |
| [M-CO]⁺ | 96.0939 | Fragment after loss of Carbon Monoxide |
| [M-CH₃]⁺ | 109.0732 | Fragment after loss of a Methyl Radical |
Transient Absorption Spectroscopy for Real-Time Mechanistic Insights
Transient absorption spectroscopy (TAS) is an ultrafast pump-probe technique used to study the dynamics of short-lived excited states and reactive intermediates on timescales from femtoseconds to microseconds. researchgate.net This method is particularly suited for investigating the photochemical reactions of ketones.
Upon absorption of UV light, this compound is promoted to an excited singlet state (S₁). From this state, it can undergo several processes, including intersystem crossing (ISC) to a triplet state (T₁) or direct chemical reaction. For strained cyclic ketones, a prominent photochemical pathway is the Norrish Type I cleavage, which involves the homolytic cleavage of an α-carbon-carbon bond to form a biradical intermediate. nih.gov
TAS allows for the direct observation of these processes in real time. A short 'pump' laser pulse excites the molecule, and a delayed 'probe' pulse measures the absorption of newly formed transient species. By varying the delay time, one can track the formation and decay of the excited states (S₁ and T₁) and the biradical intermediate, providing invaluable mechanistic information such as reaction rates and quantum yields. nih.govacs.org
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a single crystal. While a crystal structure for this compound itself has not been reported, analysis of substituted bicyclo[2.1.1]hexane derivatives provides critical insights into the core framework. nih.govnih.gov
Crystallographic studies on related compounds confirm the highly strained nature of the bicyclic system. manchester.ac.ukrsc.org The bond angles within the four- and five-membered rings deviate significantly from the ideal sp³ tetrahedral angle of 109.5°. The C1-C4 bridgehead distance is also a key parameter. A hypothetical crystal structure of this compound would precisely define these geometric parameters, offering an unambiguous confirmation of its three-dimensional structure and providing a benchmark for computational models.
Future Research Directions and Emerging Opportunities
Development of Asymmetric Synthetic Routes to Bicyclo[2.1.1]hexan-2-one Derivatives
A primary challenge and significant opportunity lie in the development of efficient and highly selective asymmetric syntheses of bicyclo[2.1.1]hexane derivatives. The stereochemistry of these rigid scaffolds can profoundly impact their biological activity, making enantioselective synthesis a critical goal. chemrxiv.org
Recent breakthroughs have demonstrated the viability of catalytic asymmetric strategies. For instance, a Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition has been developed to produce enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.org This method provides a versatile route to building blocks for drug analogues. chemrxiv.org Another promising avenue is the use of aminocatalysis, which has been successfully applied to the enantioselective [2+2] cycloaddition of bicyclo[1.1.0]butanes with α,β-unsaturated aldehydes, yielding bicyclo[2.1.1]hexane products with high enantiomeric ratios. rsc.org
Future work will likely focus on expanding the substrate scope of these reactions and developing new catalytic systems that offer complementary reactivity and selectivity. The synthesis of polysubstituted bicyclo[2.1.1]hexanes, which can mimic more complex substitution patterns of aromatic rings, remains a key target. researchgate.net The development of methods that allow for the precise, stereocontrolled installation of multiple substituents on the bicyclic core is essential for fully realizing the potential of this scaffold in drug discovery.
Exploration of Novel Catalytic Systems for Efficient Transformations
The synthesis of the bicyclo[2.1.1]hexane core often relies on the transformation of strained precursors like bicyclo[1.1.0]butanes (BCBs). nih.govresearchgate.net The exploration of novel catalytic systems to mediate these transformations is a vibrant area of research, aiming for higher efficiency, broader substrate scope, and greater control over selectivity. researchgate.net
Transition metal catalysis has proven to be a powerful tool. Catalyst-controlled divergent synthesis, for example, has been achieved using copper(I) and gold(I) catalysts in the reaction of BCBs with azadienes, leading selectively to either bicyclo[2.1.1]hexanes or cyclobutenes. nih.govresearchgate.net This highlights the potential of catalyst choice to direct reaction pathways towards different valuable products from the same starting materials. nih.govresearchgate.net Visible light-driven photocatalysis, often employing iridium or copper-based catalysts, has also emerged as a mild and efficient method for constructing the bicyclic core via intramolecular [2+2] photocycloadditions. researchgate.netorganic-chemistry.org
Beyond transition metals, Lewis acid catalysis plays a crucial role in activating BCBs for cycloaddition with various partners, including ketenes, imines, and silyl (B83357) enol ethers. researchgate.netresearchgate.net Furthermore, organocatalytic approaches, using chiral Brønsted acids or secondary amines, are gaining traction for their ability to promote asymmetric transformations under mild conditions. nih.govrsc.orgrsc.org Future research will likely investigate synergistic catalytic systems, combining different modes of activation to achieve novel and challenging transformations.
| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| Lewis Acid | Rhodium-based Lewis Acid | Intramolecular [2+2] Photocycloaddition | Enantioselective synthesis of 1,5-disubstituted derivatives. | chemrxiv.org |
| Transition Metal | Cu(I) / Au(I) | Formal Cycloaddition / Addition-Elimination | Catalyst-controlled divergent synthesis. | nih.govresearchgate.net |
| Photocatalyst | Iridium Complex | Intramolecular [2+2] Photocycloaddition | Visible-light driven, high yields. | organic-chemistry.org |
| Organocatalyst | Confined Imidodiphosphorimidate (IDPi) Brønsted Acid | Formal Cycloaddition | Asymmetric synthesis of azabicyclo[2.1.1]hexanes. | nih.gov |
| Organocatalyst | Secondary Aminocatalyst with Yb(OTf)3 | [2+2] Cycloaddition | Enantioselective reaction of BCBs with α,β-unsaturated aldehydes. | rsc.org |
Convergent Experimental and Computational Studies for Deeper Mechanistic Understanding
A deeper understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and catalysts. The convergence of experimental and computational studies provides a powerful paradigm for elucidating the intricate pathways involved in the formation and transformation of bicyclo[2.1.1]hexane systems.
Computational methods, particularly Density Functional Theory (DFT) calculations, have been instrumental in providing mechanistic insights. nih.gov For example, in the Cu(I)/Au(I)-catalyzed divergent synthesis, DFT calculations revealed how the preferred coordination geometry of the metal (linear two-coordinate for Cu(I) vs. four-coordinate for Au(I)) stabilizes different intermediates, thereby dictating the reaction outcome. nih.govresearchgate.net Similarly, computational studies can help rationalize the stereoselectivity observed in nucleophilic additions to the carbonyl group of 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones, separating steric and electronic effects. core.ac.uk
Experimental studies, including kinetic analysis and the isolation or trapping of intermediates, provide crucial data to validate and refine computational models. This synergistic approach is essential for understanding phenomena such as catalyst-controlled chemoselectivity and the origins of enantioselectivity. nih.gov Future efforts will continue to leverage this combination to unravel complex reaction networks, predict the outcomes of new catalyst-substrate combinations, and accelerate the discovery of novel, efficient synthetic routes.
Expansion of Applications in Chemical Biology and Materials Science
While the primary application of bicyclo[2.1.1]hexane derivatives has been as benzene (B151609) bioisosteres in medicinal chemistry, there are significant opportunities to expand their use in the broader fields of chemical biology and materials science. chemrxiv.org
In chemical biology, the rigid bicyclic scaffold can be used as a conformational lock to probe protein-ligand interactions with high precision. The defined exit vectors of substituents on the bicyclo[2.1.1]hexane core allow for the systematic exploration of the chemical space around a pharmacophore, which can lead to the development of highly selective chemical probes and therapeutic agents. chemrxiv.org The incorporation of heteroatoms, such as in 2-oxabicyclo[2.1.1]hexanes, can further modulate properties like solubility and metabolic stability, offering advantages over simple carbocyclic analogues. nih.gov
In materials science, the rigid, three-dimensional nature of the bicyclo[2.1.1]hexane unit is an attractive feature. There is potential to incorporate these scaffolds into polymer backbones to modify their thermal and mechanical properties. They could also serve as rigid organic linkers in the construction of metal-organic frameworks (MOFs), creating porous materials with tailored properties for applications in gas storage or catalysis. The development of synthetic routes to functionalized bicyclo[2.1.1]hexane building blocks, particularly difunctional derivatives like dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate, will be key to unlocking these potential applications.
| Field | Application | Role of Bicyclo[2.1.1]hexane Scaffold | Potential Advantage | Reference |
|---|---|---|---|---|
| Chemical Biology / Medicinal Chemistry | Bioisosteric Replacement | Saturated, 3D mimic of ortho/meta-substituted phenyl rings. | Improved physicochemical and pharmacokinetic properties. | chemrxiv.orgnih.gov |
| Chemical Biology | Chemical Probes | Rigid scaffold with well-defined substituent vectors. | Precise conformational control to study biological interactions. | chemrxiv.org |
| Materials Science | Polymer Chemistry | Introduction of rigid, 3D units into polymer chains. | Modification of thermal and mechanical properties. | nasa.gov |
| Materials Science | Metal-Organic Frameworks (MOFs) | Rigid organic linker. | Creation of porous materials with high surface area. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,4-dimethylbicyclo[2.1.1]hexan-2-one, and how can their efficiency be evaluated?
- Methodological Answer : Key synthetic routes include:
- Favorskiy rearrangement : Starting from brominated norbornanone derivatives, this method produces bicyclic ketones with optical activity. Efficiency depends on reaction conditions (e.g., solvent, temperature) and yields (e.g., 5.6% for intermediate conversion) .
- Base-mediated intramolecular displacement : Treatment of exo-5-chloro derivatives under controlled conditions (e.g., NaOH in DMF) achieves high yields by minimizing side reactions .
- Photochemical ring contraction : Useful for synthesizing bicyclo[2.1.1]hexanes from α-diazo ketones, though scalability can be challenging .
- Efficiency Metrics : Compare yields, purity (via GC/HPLC), and scalability. For example, Favorskiy routes may prioritize enantiomeric purity, while base-mediated methods focus on yield optimization .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should be identified?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR reveals distinct methyl group resonances (e.g., δ 0.9–1.2 ppm for axial/equatorial CH3) and bicyclic proton splitting patterns. 13C NMR identifies the ketone carbonyl (~210 ppm) and quaternary carbons .
- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the ketone functionality .
- Cross-Validation : Compare spectra with authentic samples or computational predictions (e.g., DFT-generated NMR) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer :
- 2D NMR Techniques : Use COSY and HSQC to assign overlapping proton and carbon signals. For example, axial vs. equatorial methyl groups may exhibit distinct NOE correlations .
- X-ray Crystallography : Resolve absolute stereochemistry for chiral derivatives, especially when synthetic routes produce enantiomers .
- Dynamic Effects : Variable-temperature NMR can clarify conformational exchange broadening, such as ring-flipping in bicyclic systems .
Q. What mechanistic insights explain the formation of byproducts during the Favorskiy rearrangement of this compound precursors?
- Methodological Answer :
- Competing Pathways : Aldehydes (e.g., 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxaldehyde) form via Cannizzaro disproportionation under basic conditions, while esters arise from Tishchenko reactions .
- Kinetic Control : Shorter reaction times favor aldehyde intermediates, while prolonged conditions promote esterification. Isotopic labeling (e.g., D2O quenching) can track proton transfer steps .
- Mitigation Strategies : Optimize base strength (e.g., LiAlH4 reduction post-reaction) to isolate desired alcohols or acids .
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Transition-State Modeling : Density Functional Theory (DFT) calculates activation energies for carbene insertions or ring-opening reactions, explaining regioselectivity (e.g., preference for C–H over C–C insertion) .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to predict bioactivity, leveraging the compound’s rigid bicyclic scaffold for drug design .
- Spectroscopic Predictions : Compare experimental IR/NMR data with computational results to validate proposed intermediates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for the synthesis of this compound derivatives?
- Methodological Answer :
- Source Comparison : Evaluate reaction conditions across studies. For example, Favorskiy rearrangements starting from d-camphor may yield 70% chlorocamphene intermediates but lower final ketone yields due to side reactions .
- Reproducibility Tests : Replicate protocols with strict control of variables (e.g., anhydrous solvents, inert atmosphere) to isolate procedural vs. substrate-specific issues .
- Byproduct Analysis : Use LC-MS or GC-MS to identify unaccounted products, such as dimerized species or oxidation byproducts .
Applications in Drug Design
Q. What structural features of this compound make it a promising scaffold in medicinal chemistry?
- Methodological Answer :
- Rigidity : The bicyclic framework enforces specific stereoelectronic environments, enhancing target selectivity. For example, azabicyclo derivatives show antimycobacterial activity via rigid binding pockets .
- Functionalization Sites : The ketone and methyl groups allow derivatization (e.g., Grignard additions, reductions) to generate analogs with tunable pharmacokinetic properties .
- Bioisosterism : The scaffold can replace flexible cyclohexane rings in lead compounds to improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
